4-(3-Butenyl)benzoic acid
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Overview
Description
4-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a benzoic acid core substituted with a butenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the electrophilic aromatic substitution of a benzoic acid derivative with a butenyl group. This reaction typically requires a strong electrophile and a catalyst to facilitate the substitution at the para position of the benzoic acid ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Butenyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-(3-Carboxypropyl)benzoic acid.
Reduction: 4-(3-Butyl)benzoic acid.
Substitution: 4-(3-Butenyl)-2-nitrobenzoic acid, 4-(3-Butenyl)-2-chlorobenzoic acid.
Scientific Research Applications
4-(3-Butenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The butenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-2-butenyl)benzoic acid: Similar structure with a methyl group on the butenyl chain.
4-(3-Butyl)benzoic acid: Saturated alkyl chain instead of a double bond.
4-(3-Carboxypropyl)benzoic acid: Oxidized form of the butenyl group.
Uniqueness
4-(3-Butenyl)benzoic acid is unique due to its unsaturated butenyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-but-3-enylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8H,1,3-4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXPMRFSNMSKMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597640 |
Source
|
Record name | 4-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-35-1 |
Source
|
Record name | 4-(But-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(but-3-en-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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